N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. Thiophene-based analogs, such as this compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Scientific Research Applications
Heterocyclic Synthesis
Research has explored the synthesis of various heterocyclic compounds, including thiadiazoles, pyrazoles, and other nitrogen-containing heterocycles, highlighting the chemical versatility and reactivity of compounds related to the target molecule. These synthetic pathways are crucial for developing novel compounds with potential biological activities. For example, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis demonstrates the potential for creating diverse heterocyclic derivatives from similar complex molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Carbonic Anhydrase Inhibition
Another significant area of application is in the development of carbonic anhydrase inhibitors. These inhibitors are crucial in treating various conditions, including glaucoma, epilepsy, and altitude sickness. The synthesis and characterization of metal complexes of heterocyclic sulfonamide, as demonstrated by Büyükkıdan et al. (2013), indicate the role of similar complex molecules in inhibiting carbonic anhydrase, showcasing their therapeutic potential (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).
Antibacterial and Antitumor Agents
Compounds with structures akin to N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been investigated for their antibacterial and antitumor properties. For instance, Palkar et al. (2017) on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents, show how structural modifications can lead to promising antibacterial activity (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017). Similarly, the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives, as explored by Mert et al. (2014), highlight the potential of these compounds as antitumor agents, emphasizing the importance of synthetic chemistry in developing new therapeutic agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Future Directions
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c25-19(13-3-4-15-17(9-13)23-27-22-15)20-6-7-24-18(12-1-2-12)10-16(21-24)14-5-8-26-11-14/h3-5,8-12H,1-2,6-7H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTVRZSGROUCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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